2,2-Dipropylazetidine

Description

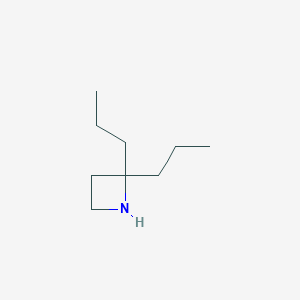

Structure

3D Structure

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

2,2-dipropylazetidine |

InChI |

InChI=1S/C9H19N/c1-3-5-9(6-4-2)7-8-10-9/h10H,3-8H2,1-2H3 |

InChI Key |

FAXBPWZBBSNQIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCN1)CCC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2,2 Dipropylazetidine

Cyclization Reactions for Azetidine (B1206935) Ring Formation

The direct formation of the azetidine ring is a primary strategy for synthesizing 2,2-disubstituted derivatives like 2,2-Dipropylazetidine. This is typically achieved through intramolecular reactions that form a crucial carbon-nitrogen bond.

Reductive Cyclization of Imines and Haloalkyl-Imines

A key method for synthesizing N-substituted azetidines involves the reductive cyclization of γ-haloalkyl-imines. bham.ac.uk This process begins with the formation of an imine from a γ-haloalkylamine. The subsequent treatment of this imine with a reducing agent, such as sodium borohydride (B1222165) in refluxing methanol, facilitates the reduction of the imine to an amine. bham.ac.uk This newly formed amine then undergoes an intramolecular cyclization to yield the final azetidine product. bham.ac.uk For substrates with bulky substituents, adjusting the equivalents of the reducing agent may be necessary to drive the reaction to completion. bham.ac.uk

Table 1: Reductive Cyclization of γ-Haloalkyl-Imines

| Reactant Class | Reagent | Conditions | Product Class | Reference |

|---|

Intramolecular Nucleophilic Substitution Reactions (SN2-Type Cyclizations)

Intramolecular SN2 reactions are a cornerstone of azetidine synthesis. researchgate.net This strategy relies on a precursor molecule containing both a nucleophilic amine and an electrophilic carbon center separated by a three-carbon chain. A common approach involves a γ-amino alcohol, where the hydroxyl group is converted into a good leaving group, such as a tosylate (OTs) or mesylate (OMs). researchgate.net In the presence of a base, the amine is deprotonated, and the resulting nucleophilic anion attacks the carbon bearing the leaving group, leading to ring closure and the formation of the azetidine. researchgate.net The success of this cyclization is highly dependent on the efficacy of the leaving group. researchgate.net

Another variant involves the diastereoselective hydrozirconation of a homoallylic amine, followed by reaction with iodine to create an iodocarbamate intermediate. rsc.org Subsequent base-promoted intramolecular cyclization yields the enantiopure azetidine. rsc.org

Table 2: Intramolecular SN2 Cyclization for Azetidine Synthesis

| Precursor Type | Key Transformation | Reagent/Conditions | Product | Reference |

|---|---|---|---|---|

| γ-Amino alcohol | Conversion of -OH to a good leaving group (e.g., OTs, OMs) | 1. TsCl or MsCl, Base2. Base (e.g., t-BuOK) | N-Protected Azetidine | researchgate.net |

Photochemical Cycloaddition Reactions (e.g., [2+2] Photocycloadditions)

The [2+2] photocycloaddition, specifically the aza Paternò–Büchi reaction, is an efficient method for constructing the azetidine skeleton. rsc.orgrsc.org This reaction involves the photochemical excitation of an imine, which then reacts with an alkene to form the four-membered azetidine ring in a single step. rsc.org Historically, this reaction has faced challenges, but recent advancements have improved its applicability. rsc.orgrsc.org

Modern protocols have introduced the use of visible light in place of UV light, often employing a photocatalyst. rsc.orgresearchgate.net For instance, an iridium(III) photocatalyst can be used to activate precursors like 2-isoxazoline-3-carboxylates via triplet energy transfer, which then react with a broad range of alkenes to yield functionalized azetidines. rsc.org These reactions can proceed with high regio- and stereoselectivity. rsc.org

Table 3: Aza Paternò–Büchi [2+2] Photocycloaddition

| Reactants | Conditions | Catalyst/Sensitizer | Product | Reference |

|---|---|---|---|---|

| Imine + Alkene | UV or Visible Light Irradiation | None or Photocatalyst (e.g., Ir(III) complex) | Azetidine | rsc.orgrsc.org |

Radical Cyclization Pathways (e.g., Anti-Baldwin Radical Cyclization of Ynamides)

A novel and powerful strategy for azetidine synthesis is the copper-catalyzed photoinduced radical cyclization of ynamides. nih.govnature.com This method follows an anti-Baldwin 4-exo-dig pathway, which is typically less favored but provides excellent regioselectivity in this system. nih.govresearchgate.net The reaction is initiated by irradiating a mixture of the ynamide, a heteroleptic copper complex, and an amine with visible light. nih.govresearchgate.net This process generates a vinyl radical that cyclizes to form the azetidine ring. rsc.org The resulting exocyclic double bond provides a versatile functional handle for further chemical modifications. nature.com This method demonstrates high functional group tolerance and can be used to prepare chiral, non-racemic azetidines from suitably protected amino alcohols. researchgate.net

Table 4: Copper-Catalyzed Radical Cyclization of Ynamides

| Substrate | Catalyst System | Conditions | Key Feature | Reference |

|---|

Ring Transformation and Rearrangement Strategies

Azetidines can also be synthesized by modifying existing ring structures, most notably through the reduction of corresponding β-lactams.

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of the amide functionality within an azetidin-2-one (B1220530) (a β-lactam) is a direct route to the corresponding azetidine. magtech.com.cnresearchgate.net While this appears straightforward, the choice of reducing agent is critical due to the strained nature of the four-membered ring. rsc.org Many powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can lead to reductive ring cleavage, producing 3-aminopropanol derivatives instead of the desired azetidine. publish.csiro.au

However, specific reagents have been identified that chemoselectively reduce the carbonyl group while preserving the ring structure. Diborane (B₂H₆) in tetrahydrofuran (B95107) and alane (AlH₃) in ether have proven to be effective for this transformation, providing good yields of N-substituted azetidines and retaining the stereochemistry of the ring substituents. publish.csiro.au Alane is often preferred as it is less likely to cause the ring-cleavage side reactions sometimes observed with diborane. publish.csiro.au More recently, a sodium borohydride (NaBH₄) promoted protocol has been developed for the diastereoselective reduction of C-3 functionalized azetidin-2-ones. rsc.org

Table 5: Reduction of Azetidin-2-ones to Azetidines

| Substrate | Reducing Agent | Solvent | Outcome | Reference |

|---|---|---|---|---|

| N-Substituted Azetidin-2-one | Diborane (B₂H₆) | Tetrahydrofuran (THF) | Good yield, stereochemistry retained, potential for ring-cleavage byproduct | publish.csiro.au |

| N-Substituted Azetidin-2-one | Alane (AlH₃) | Ether | Good yield, stereochemistry retained, no ring cleavage | publish.csiro.au |

Ring Contraction of Pyrrolidinone Derivatives

A notable strategy for synthesizing α-carbonylated azetidines involves the ring contraction of more readily available five-membered pyrrolidinone precursors. A robust, one-pot method has been developed that utilizes the nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones to yield N-sulfonylazetidines. organic-chemistry.orgacs.org

The process begins with the selective monobromination of an N-sulfonyl-2-pyrrolidinone derivative. nih.gov The subsequent key step involves a one-pot reaction where a nucleophile (such as an alcohol, phenol, or aniline) adds to the carbonyl group, followed by a ring contraction facilitated by a base like potassium carbonate (K₂CO₃). organic-chemistry.orgnih.gov The proposed mechanism suggests that the nucleophilic addition to the amide carbonyl leads to an N–C(O) bond cleavage. The resulting intermediate, a γ-positioned amide anion with an α-bromocarbonyl group, then undergoes an intramolecular Sₙ2 cyclization, expelling the bromide ion and forming the strained azetidine ring. rsc.org

To synthesize this compound using this approach, a starting pyrrolidinone with two propyl groups at the 5-position would be required. The subsequent bromination at the 5-position, followed by the ring-contraction sequence, would theoretically yield the corresponding N-sulfonyl-2,2-dipropylazetidine-3-carboxylate derivative.

Table 1: Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones

| Starting Material Stereochemistry | Base | Reaction Time | Major Product | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| trans-2h | K₂CO₃ (1.5 equiv) | 1.5 h | trans-5h | 7.3:1 |

| cis-2h | K₂CO₃ (1.5 equiv) | 10 h | trans-5h | 5.1:1 |

Data sourced from Org. Lett. 2014, 16, 6104−6107. acs.org

Electroreductive Intramolecular Cross-Coupling

Electrochemistry offers a powerful alternative for constructing the azetidine ring through intramolecular cross-coupling. This method is particularly effective for creating azetidin-2-ones and azetidine-3-ones from acyclic precursors. acs.orgsci-hub.se The synthesis of mixed ketals of cis-2,4-disubstituted azetidine-3-ones can be achieved via the electroreduction of chiral aromatic α-imino esters. researchgate.net

In a typical procedure, an α-imino ester undergoes electroreduction, leading to the formation of a radical anion. This reactive intermediate then cyclizes by attacking another electrophilic site within the same molecule. sci-hub.se For the synthesis of azetidin-2-ones, the electroreduction of enantiopure aromatic α-iminoesters in the presence of trimethylsilyl (B98337) chloride (TMSCl) has been shown to produce the cyclized products in fair yields. acs.org The TMSCl is essential for promoting the intramolecular coupling. acs.org It is noted that some racemization can occur under the electrochemical conditions. acs.org This approach could be adapted for a precursor bearing the necessary propyl groups to target a this compound derivative.

A related electrochemical method involves the reductive coupling of unactivated aryl alkenes with aliphatic aldehydes, a process that relies on rapid alternating polarity (rAP) electrolysis to control highly reactive radical anion intermediates without the need for catalysts or metals. chemrxiv.org While demonstrated for intermolecular reactions, the principle of controlled electrochemical reduction could be applied to an intramolecular cyclization to form an azetidine ring.

Catalytic Approaches in this compound Synthesis

Catalysis provides some of the most versatile and efficient routes to azetidines, enabling transformations that are otherwise difficult due to high activation barriers.

Transition metals are widely used to catalyze the formation of azetidine rings. Copper-catalyzed reactions are particularly prominent. For example, a three-step sequence involving a copper-catalyzed N-arylation of a β-amino alcohol, followed by N-cyanomethylation and a one-pot mesylation/ring closure, yields diversely substituted N-aryl-2-cyanoazetidines with predictable diastereoselectivity. organic-chemistry.org Recently, a highly enantioselective copper-catalyzed difunctionalization of azetines was developed to access chiral 2,3-disubstituted azetidines. acs.orgresearchgate.net This method installs both a boryl and an allyl group across the C=C bond of the azetine with high stereocontrol. acs.org

Lanthanoid catalysis has also been applied to azetidine synthesis. For instance, La(OTf)₃ has been used to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines. researchgate.net Tantalum catalysts have been employed in hydroaminoalkylation reactions, where an initial catalytic reaction is followed by a thermal cyclization to give the final azetidine product. rsc.org Palladium catalysis is also a powerful tool, used in intramolecular amination of unactivated C-H bonds to form azetidines from picolinamide-protected amine substrates. organic-chemistry.org

To form this compound, a suitable acyclic precursor, such as a 4-amino-2,2-dipropyl-1-halide or a related substrate with a leaving group, could be subjected to intramolecular cyclization using one of these catalytic systems.

Table 2: Examples of Metal-Catalyzed Azetidine Synthesis

| Catalyst/Metal | Reaction Type | Precursor Type | Relevance to 2,2-Disubstitution | Reference |

|---|---|---|---|---|

| Copper (Cu) | N-Arylation / Cyclization | β-Amino alcohols | Method for substituted azetidines | organic-chemistry.org |

| Copper (Cu) | Boryl Allylation | Azetines | Access to functionalized azetidines | acs.org |

| Lanthanum (La) | Aminolysis of Epoxides | Epoxy amines | General azetidine synthesis | researchgate.net |

| Palladium (Pd) | Intramolecular C-H Amination | Picolinamide-protected amines | General azetidine synthesis | organic-chemistry.org |

In recent years, organocatalysis and biocatalysis have emerged as powerful, metal-free alternatives for the synthesis of chiral heterocycles, including azetidines.

Organocatalytic approaches often utilize small organic molecules, such as chiral amines or phosphoric acids, to catalyze reactions enantioselectively. A protocol for synthesizing C2-functionalized azetidines from aldehydes has been developed using an enantioselective α-chlorination of the aldehyde, reductive amination, and subsequent Sₙ² displacement, providing azetidines in good yields and high enantiomeric excess. nih.gov Another strategy involves the formal [2+2] cycloaddition between imines and allenoates, catalyzed by a magnesium catalyst, to produce chiral α-trifluoromethyl azetidines. researchgate.netjst.go.jp These methods showcase the potential to construct substituted azetidines with high stereocontrol without transition metals.

Biocatalysis leverages enzymes to perform highly selective chemical transformations. A significant breakthrough is the biocatalytic one-carbon ring expansion of aziridines to azetidines. nih.gov Engineered enzymes, derived from cytochrome P450, catalyze a formal carbene insertion into a C-N bond of an N-protected aziridine (B145994), followed by a highly enantioselective organic-chemistry.orgacs.org-Stevens rearrangement to yield the corresponding C2-substituted azetidine. nih.gov This reaction, which is difficult to achieve with conventional catalysts, can produce enantioenriched azetidines on a gram scale. nih.gov Additionally, biocatalytic kinetic resolution of nitrile-containing azetidine derivatives has been demonstrated, allowing for the separation of enantiomers with very high efficiency. bham.ac.uk

Diastereoselective and Enantioselective Synthesis of Substituted Azetidines Relevant to this compound

While this compound itself is achiral, the principles of stereoselective synthesis are crucial for preparing derivatives or analogs that may have stereocenters at other positions (e.g., C3 or C4). Many of the catalytic methods described above are designed to be enantioselective.

For example, the copper-catalyzed boryl allylation of 2-substituted azetines yields cis-2,3-disubstituted azetidines as single isomers with excellent regio-, enantio-, and diastereoselectivity. acs.org A general method for accessing enantioenriched C2-substituted azetidines utilizes chiral tert-butanesulfinamides as a chiral auxiliary. nih.gov Condensation with 3-chloropropanal, followed by organometallic addition and intramolecular cyclization, provides the desired azetidines with high diastereoselectivity. nih.gov

Organocatalysis has also proven effective. A protocol involving the enantioselective α-chlorination of aldehydes, followed by reductive amination and cyclization, produces C2-functionalized azetidines with high enantiomeric excess (84–92% ee). nih.gov Such methods are critical for building a library of chiral azetidines for applications in medicinal chemistry and materials science.

Synthetic Challenges and Advancements in Overcoming Ring Strain for Formation of this compound

The primary challenge in synthesizing any azetidine is overcoming the substantial ring strain (approx. 25.4 kcal/mol). rsc.org This strain makes the ring-closing step thermodynamically and kinetically less favorable compared to the formation of five- or six-membered rings. medwinpublishers.com The synthesis of a 2,2-disubstituted azetidine like this compound introduces an additional steric challenge known as the Thorpe-Ingold effect, where gem-disubstitution can favor cyclization by altering bond angles. However, the sheer bulk of two propyl groups can also sterically hinder the bond-forming reaction.

Several advanced strategies have been developed to facilitate the formation of this strained ring:

Ring Contraction: As discussed in section 2.2.2, starting from a less-strained five-membered ring (pyrrolidinone) and inducing a rearrangement to the four-membered azetidine is an effective way to bypass a difficult direct cyclization. rsc.org

Activation of Precursors: Many synthetic routes rely on intramolecular cyclization of γ-amino halides or alcohols. The efficiency of this ring closure is highly dependent on the nature of the leaving group and the nitrogen protecting group. Strong bases are often required to deprotonate the nitrogen, increasing its nucleophilicity for the final ring-closing Sₙ2 reaction. acs.orgrsc.org

Strain-Release Driven Reactions: An innovative approach uses highly strained precursors like azabicyclo[1.1.0]butanes. The release of the extreme ring strain in these molecules can drive the formation of functionalized azetidines. For example, the reaction of azabicyclo[1.1.0]butane with organometal reagents in the presence of a copper catalyst provides a rapid route to bis-functionalized azetidines. rsc.orgorganic-chemistry.org

Catalysis: Transition-metal, organo-, and biocatalysis (sections 2.3.1 and 2.3.2) provide lower energy pathways for cyclization, effectively reducing the activation barrier for forming the strained ring. rsc.orgrsc.org

For this compound specifically, a retro-synthetic approach would likely start with an acyclic precursor like 4-amino-4,4-dipropyl-1-butanol or a corresponding halide. A successful synthesis would require carefully optimized conditions, likely involving a strong base or a catalytic system, to overcome both the ring strain and the steric hindrance imposed by the two propyl groups at the C2 position.

Reaction Mechanisms and Reactivity Profiles of 2,2 Dipropylazetidine Derivatives

Ring-Opening Reactions and Mechanistic Pathways

The considerable strain within the azetidine (B1206935) ring is the primary driving force for its characteristic ring-opening reactions. researchgate.netarkat-usa.org This potential energy can be released through cleavage of the C-N or C-C bonds under appropriate conditions, providing a versatile pathway to more complex, functionalized acyclic amines.

Acid-Mediated Ring-Opening

In the presence of acids, the nitrogen atom of the azetidine ring is protonated, forming a reactive azetidinium ion. This activation facilitates the cleavage of a carbon-nitrogen bond. For a 2,2-disubstituted azetidine like 2,2-dipropylazetidine, the C2-N bond is susceptible to cleavage, leading to the formation of a tertiary carbocation. This intermediate is stabilized by the two alkyl groups at the C2 position.

The proposed mechanism for the acid-mediated ring-opening of a 2,2-dialkylazetidine derivative typically involves:

Protonation of the azetidine nitrogen by an acid (e.g., a Brønsted acid), forming an azetidinium salt.

Cleavage of the C2-N bond to release ring strain and form a stable tertiary carbocation intermediate.

Trapping of the carbocation by a nucleophile present in the reaction medium.

This pathway has been demonstrated in the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates, which proceed through a carbocation intermediate formed upon azetidine ring-opening. The stability of this carbocation is crucial for the reaction to proceed efficiently. In the case of this compound, the propyl groups would provide electronic stabilization to the resulting tertiary carbocation.

Nucleophilic Ring-Opening and Functionalization

While unactivated azetidines are relatively stable, their reactivity towards nucleophiles can be significantly enhanced by N-functionalization with an electron-withdrawing group (EWG), such as a tosyl (Ts) or nosyl (Ns) group. clockss.org This activation polarizes the ring and makes the carbon atoms more electrophilic.

For N-activated this compound, nucleophilic attack generally occurs via an SN2 mechanism. iitk.ac.in The regioselectivity of the attack depends on both steric and electronic factors. magtech.com.cn

Attack at C4: Nucleophiles can attack the less sterically hindered C4 position.

Attack at C2: Attack at the C2 position is sterically more demanding due to the two propyl groups. However, if the nitrogen is quaternized (e.g., through N-alkylation), forming an azetidinium salt, the C2 position can become susceptible to attack, especially if the subsequent C-N bond cleavage is electronically favored. magtech.com.cnresearchgate.net

Lewis acids can also mediate the regioselective ring-opening of N-activated azetidines by coordinating to the nitrogen atom, further increasing the electrophilicity of the ring carbons. iitk.ac.iniitk.ac.in Studies on 2-aryl-N-tosylazetidines have shown that Lewis acids like Cu(OTf)₂ promote SN2-type ring-opening with various nucleophiles, including alcohols and halides, with high regioselectivity. iitk.ac.in A similar principle would apply to 2,2-dialkyl derivatives, where the choice of nucleophile and reaction conditions would dictate the site of attack.

| N-Activation Group | Nucleophile (Nu⁻) | Catalyst/Conditions | Major Product Structure | Reference |

|---|---|---|---|---|

| Tosyl (Ts) | Alcohols (R'OH) | Cu(OTf)₂ | Ts-NH-(CH₂)₂-C(propyl)₂-OR' | iitk.ac.in |

| Tosyl (Ts) | Halides (X⁻) | Lewis Acid (e.g., ZnX₂) | Ts-NH-(CH₂)₂-C(propyl)₂-X | iitk.ac.in |

| Quaternized (N⁺-R) | Halides (e.g., F⁻) | Heat | R-NH(CH₂)₂-C(propyl)₂-F | researchgate.net |

Strain-Driven Reactivity and Bond Cleavage in the Azetidine Ring

The fundamental reactivity of the azetidine scaffold is rooted in its ring strain. researchgate.netarkat-usa.org This stored potential energy (approximately 105 kJ/mol or 25 kcal/mol) facilitates bond cleavage under conditions that would not affect more stable five- or six-membered rings. researchgate.netwikipedia.org The cleavage is a thermodynamic driving force for many reactions involving azetidines, allowing for the construction of diverse molecular architectures. nih.gov

In 2,2-disubstituted systems like this compound, the strain is primarily released through the cleavage of one of the four bonds in the ring.

C-N Bond Cleavage: As discussed, this is the most common pathway, occurring under both acidic and nucleophilic conditions, typically involving activation of the nitrogen atom. researchgate.netiitk.ac.in The cleavage leads to functionalized γ-aminopropyl compounds.

C-C Bond Cleavage: While less common, cleavage of the C-C bonds of the azetidine ring can occur under specific conditions, such as in certain photochemical or metal-catalyzed reactions, leading to different structural motifs.

The inherent strain makes the azetidine ring a valuable synthon, acting as a stable yet activatable precursor for linear amine derivatives. arkat-usa.org

Functionalization and Derivatization Strategies on the this compound Scaffold

Beyond ring-opening, the this compound scaffold can be modified at the nitrogen atom or at adjacent positions, allowing for the synthesis of a wide array of derivatives.

Reactions at the Nitrogen Atom

The lone pair of electrons on the azetidine nitrogen atom makes it a nucleophilic and basic center, enabling various functionalization reactions.

N-Alkylation: The nitrogen can be alkylated using alkyl halides. This reaction can lead to quaternization, forming azetidinium salts which are highly activated towards nucleophilic ring-opening. researchgate.net

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylazetidines. The resulting amide functionality can influence the ring's reactivity and provides a handle for further transformations.

N-Sulfonylation: As mentioned previously, reaction with sulfonyl chlorides (e.g., tosyl chloride) produces N-sulfonylazetidines. This is a common strategy to activate the ring for nucleophilic attack. clockss.org

N-Arylation: Palladium-catalyzed C-N coupling reactions can be used to introduce aryl groups onto the nitrogen atom. arkat-usa.org

These functionalization reactions are critical not only for creating diverse derivatives but also for modulating the reactivity of the azetidine ring itself. d-nb.infonih.gov

| Reagent | Reaction Type | Product | Significance |

|---|---|---|---|

| Alkyl Halide (R-X) | N-Alkylation/Quaternization | N-Alkyl-2,2-dipropylazetidinium Halide | Activates ring for nucleophilic opening |

| Acyl Chloride (RCOCl) | N-Acylation | N-Acyl-2,2-dipropylazetidine | Introduces amide functionality |

| Sulfonyl Chloride (RSO₂Cl) | N-Sulfonylation | N-Sulfonyl-2,2-dipropylazetidine | Activates ring for nucleophilic opening |

Reactions at the Carbonyl Adjacent to the Azetidine Ring (if applicable)

When a carbonyl group is present adjacent to the azetidine ring, for example in a 2-acyl-2-propylazetidine derivative, it introduces new reactive possibilities. While specific examples for the 2,2-dipropyl scaffold are not prevalent in the literature, the reactivity can be inferred from related systems. The interplay between the carbonyl group and the strained ring can lead to unique transformations.

Reactions of the Carbonyl Group: The carbonyl group itself can undergo standard reactions such as reduction to an alcohol, reductive amination, or addition of organometallic reagents.

Influence on Ring Reactivity: The electron-withdrawing nature of the carbonyl group can influence the stability and reactivity of the azetidine ring. For instance, in domino reactions of chromones with 1,3-dicarbonyl compounds, the reaction course is dictated by the substituent at the C3 position and the nucleophile type, involving Michael additions and subsequent ring cleavage influenced by adjacent carbonyls. beilstein-journals.org

Cycloaddition Reactions: Azetidines with adjacent carbonyl functionality can participate in cycloaddition reactions. For example, Lewis acid-mediated [4+2] cycloadditions of 2-phenyl-N-tosylazetidines with carbonyl compounds have been reported to produce 1,3-oxazinanes. iitk.ac.in

The synthesis of such α-carbonyl azetidines can be challenging but offers access to highly functionalized and synthetically versatile building blocks. rsc.org

Electrophilic and Nucleophilic Substitutions on Substituted Azetidines

Electrophilic Substitution:

Direct electrophilic substitution on the carbon framework of an aliphatic ring like this compound is uncommon without prior activation. The typical site of electrophilic attack on a simple azetidine is the lone pair of electrons on the nitrogen atom. researchgate.net However, functionalization can be achieved through indirect methods. For instance, N-substituted 2,2-dialkylazetidines can be deprotonated at a carbon atom adjacent to the nitrogen (the α-position) using a strong base, creating a lithiated intermediate. nih.govmdpi.com This carbanion is a potent nucleophile that can then react with a wide range of electrophiles to yield 2,2-disubstituted azetidines. nih.govmdpi.com

The general mechanism for aliphatic electrophilic substitution can be categorized as SE2 (bimolecular) or SEi (internal), analogous to SN2 and SNi reactions, where an electrophile displaces a functional group. dalalinstitute.com In the context of a pre-functionalized azetidine, such as one bearing a leaving group, an incoming electrophile would lead to a substitution product.

Nucleophilic Substitution:

Nucleophilic substitution reactions are more common in azetidine chemistry, often driven by the relief of ring strain. rsc.org These reactions can occur in two primary ways:

Substitution at a Ring Carbon: If a this compound derivative possesses a good leaving group at the C3 or C4 position (e.g., a halogen or a sulfonate ester), it can undergo nucleophilic substitution. For example, the treatment of 3-iodoazetidine (B8093280) derivatives with various amine nucleophiles results in the formation of new aminoazetidines via an SN2 mechanism. bham.ac.uk For this compound, a nucleophile would likely attack the C3 position, leading to a C3-substituted product.

Nucleophilic Ring-Opening: A more frequent reaction pathway for azetidines involves nucleophilic attack leading to the cleavage of the ring. rsc.orgresearchgate.net The reaction of N-substituted azetidines with reagents like alkyl bromides or acyl chlorides can lead to quaternization of the nitrogen, followed by ring-opening via attack from the counterion. researchgate.net The rate of this ring cleavage is often dependent on the rate of N-quaternization. researchgate.net In the case of this compound, a nucleophile could attack either the C2 or C4 carbon. Due to the steric hindrance from the two propyl groups at C2, attack at the C4 position is generally favored.

The reactivity of azetidines in nucleophilic substitutions can be enhanced by electron-withdrawing groups on the nitrogen, which make the ring carbons more electrophilic. Conversely, electron-donating groups on the nitrogen can facilitate α-lithiation for subsequent reaction with electrophiles. mdpi.com

Stability Considerations and Decomposition Pathways

The stability of the azetidine ring is a balance between its inherent ring strain and the electronic and steric effects of its substituents. While strained, azetidines are generally more stable and easier to handle than their three-membered aziridine (B145994) counterparts. researchgate.netresearchgate.net

The decomposition of azetidine derivatives is often acid-mediated. nih.govnih.gov For certain N-aryl azetidines, decomposition proceeds via an intramolecular ring-opening mechanism where a pendant amide group nucleophilically attacks a ring carbon following protonation of the azetidine nitrogen. nih.govnih.gov The stability in acidic conditions is highly dependent on the pKa of the azetidine nitrogen; a lower pKa reduces the likelihood of protonation and subsequent decomposition. nih.gov For this compound, the bulky alkyl groups are electron-donating, which would increase the basicity (and pKa) of the nitrogen atom compared to unsubstituted azetidine, potentially making it more susceptible to acid-mediated decomposition pathways.

Thermal stability is a key consideration. Studies on related energetic materials, such as 1,3,3-trinitroazetidine (B1241384) (TNAZ), show that thermal decomposition can proceed via first-order kinetics, with activation energies in the range of 40.5 kcal/mol in the gas phase. researchgate.net The decomposition of heterocyclic compounds can be systematically studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Below is a representative table showing thermal decomposition data for various heterocyclic compounds, illustrating the types of parameters used to evaluate stability. While this data is not for this compound itself, it provides a framework for how its stability would be assessed.

| Compound/Derivative Class | Peak Decomposition Temp (Tpeak, °C) | Decomposition Enthalpy (ΔHdec, kJ/mol) | Analysis Method |

|---|---|---|---|

| Pseudocyclic Iodosobenziodoxolone | 206.8 | 72.9 | DSC |

| Triazole-stabilized NHI | 120.8 | 116.3 | DSC |

| Poly(ethylene succinate) | ~420-430 | Not specified | TGA |

| Poly(butylene succinate) | ~420-430 | Not specified | TGA |

Table 1: Representative thermal decomposition data for various heterocyclic and polymeric structures, based on findings from related studies. mdpi.comrsc.org NHI refers to N-heterocycle-stabilized iodanes.

Decomposition pathways for substituted azetidines can also include ring-opening to form amino-thioether conjugates, as seen in studies where the ring is attacked by glutathione (B108866), a process that can be catalyzed by glutathione transferases. researchgate.net

Kinetic and Thermodynamic Aspects of this compound Transformations

The kinetics of reactions involving azetidines are influenced by factors such as the nature of the reactants, solvent, and catalyst. Kinetic studies often determine the reaction order with respect to each reactant to elucidate the rate law. askfilo.comyoutube.comdoubtnut.comdoubtnut.com For example, in a reaction 2A + B → C + D, if doubling the concentration of A doubles the rate, the reaction is first order in A. If doubling the concentration of B quadruples the rate, the reaction is second order in B, leading to the rate law: Rate = k[A][B]². youtube.com

For transformations of this compound, kinetic analysis would reveal the roles of the substrate, nucleophile/electrophile, and any catalysts in the rate-determining step. For instance, in Rh(II)-catalyzed C-H functionalization reactions, kinetic profiles can show zero-order dependence on one reactant and first-order dependence on the catalyst. nih.gov

The following table presents a conceptual framework for kinetic data that could be determined for a hypothetical reaction of a this compound derivative.

| Experiment | [Azetidine Derivative] (M) | [Reagent B] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 6.0 x 10-3 |

| 2 | 0.2 | 0.1 | 1.2 x 10-2 |

| 3 | 0.1 | 0.2 | 2.4 x 10-2 |

Table 2: Hypothetical kinetic data for determining the rate law of a reaction involving a this compound derivative. This data would suggest a rate law of Rate = k[Azetidine Derivative][Reagent B] based on the proportional changes in rate with concentration.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the reaction mechanisms of azetidine derivatives. nih.govrsc.orgmit.eduunige.chuzh.ch Such analyses provide deep insights into the energetics and geometries of reactants, intermediates, transition states, and products.

Reaction Mechanisms: DFT calculations can map out the entire potential energy surface of a reaction. For example, in the gold-catalyzed reaction of (2-alkynyl)phenylsulfonyl azetidines, computations revealed that the ring-opening of the azetidine moiety proceeds through an SN2 mechanism with a defined activation barrier. unige.ch Similarly, studies on the lithiation of N-alkyl-2-oxazolinylazetidines used DFT to rationalize the observed stereochemical outcomes, suggesting the involvement of specific η3-coordinated lithiated intermediates. nih.govmdpi.com

Transition States: Locating the transition state (TS) is crucial for understanding reaction kinetics, as its energy relative to the reactants determines the activation energy barrier. mdpi.com For the formation of azetidines from epoxy amines, DFT calculations of the transition state energies correctly predicted the experimental regioselectivity, showing that a lanthanum catalyst lowers the TS energy for azetidine formation compared to the uncatalyzed reaction. nih.govfrontiersin.org For the ring-opening of an azetidine derivative, calculations showed that one-electron reduction dramatically facilitates the process by lowering the energy barrier. csic.esnih.gov

The table below shows representative calculated activation energies for different reaction pathways involving azetidine or related four-membered rings, illustrating how computational analysis differentiates between competing mechanisms.

| Reaction System | Pathway | Calculated Activation Barrier (ΔG‡, kcal/mol) | Reference |

|---|---|---|---|

| Gold-catalyzed Azetidine Ring Opening | SN2 Ring Opening | 14.5 | unige.ch |

| Aziridine Formation (Aza-quasi-Favorskii) | C-attack (favored) | Lower by 1.2 kcal/mol | nsf.gov |

| Aziridine Formation (Aza-quasi-Favorskii) | N-attack (disfavored) | Higher by 1.2 kcal/mol | nsf.gov |

| Azetidine Ring-Opening (Anionic) | N-C Bond Cleavage | ~5 | csic.es |

Table 3: Examples of computationally determined activation barriers for reactions involving four-membered nitrogen heterocycles.

Computational models can also predict reactivity based on frontier molecular orbital (FMO) energies (HOMO-LUMO gaps) and analyze the Global Electron Density Transfer (GEDT) to quantify the polar character of a reaction, which often correlates with the activation energy. mdpi.commit.edu For a molecule like this compound, computational analysis would be invaluable for predicting its reactivity, rationalizing experimental outcomes, and designing new synthetic transformations.

Advanced Spectroscopic and Analytical Characterization Techniques for 2,2 Dipropylazetidine

Vibrational Spectroscopy for Molecular Fingerprinting

Raman Spectroscopy and its Advanced Forms (e.g., TERS, Confocal Raman)

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its identification. For 2,2-Dipropylazetidine, a Raman spectrum would reveal characteristic peaks corresponding to the stretching and bending of its various bonds. Key vibrational modes would include C-H stretching from the propyl groups and the azetidine (B1206935) ring, C-N stretching, C-C stretching, and the deformation modes of the four-membered ring.

Confocal Raman Microscopy enhances standard Raman spectroscopy by combining it with a confocal microscope, which allows for high-resolution chemical imaging and analysis of spatially filtered volumes within a sample. edinst.com This would be particularly useful for analyzing the compound's distribution in a non-homogeneous sample or for studying its interaction with surfaces. edinst.comosti.gov By rejecting out-of-focus light, the confocal pinhole improves spatial resolution and contrast. edinst.com

Tip-Enhanced Raman Spectroscopy (TERS) offers even greater spatial resolution, approaching the nanometer scale. It combines the chemical specificity of Raman with the high spatial resolution of scanning probe microscopy. In a TERS experiment, a laser illuminates a sharp, metal-coated tip, creating a highly localized plasmonic field at the apex. When this tip is brought near the this compound molecule, the Raman signal is dramatically enhanced, allowing for single-molecule level analysis. This could be employed to study the orientation and vibrational properties of individual molecules on a substrate.

Hypothetical Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Assignment | Intensity |

| 2850 - 2960 | C-H Stretching (propyl groups, ring CH₂) | Strong |

| 1440 - 1470 | CH₂ Bending (Scissoring) | Medium |

| 1250 - 1350 | CH₂ Wagging/Twisting | Medium |

| 1050 - 1150 | C-N Stretching | Medium |

| 880 - 920 | Azetidine Ring Breathing Mode | Medium-Weak |

| 800 - 1000 | C-C Stretching (propyl chains) | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. uni-saarland.de For this compound (C₁₀H₂₁N), high-resolution mass spectrometry would confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for its molecular ion (M⁺•).

Electron Ionization (EI) is a common MS technique that bombards the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a unique fingerprint that aids in structure elucidation. libretexts.org The fragmentation of cyclic amines like this compound is predictable. The molecular ion is often observed, and characteristic fragmentation pathways include:

Alpha-Cleavage: The most favorable cleavage for amines involves the bond adjacent to the nitrogen atom. For this compound, this would involve the loss of a propyl radical (•C₃H₇), leading to a stable, resonance-stabilized iminium ion. This fragment would be expected to be a major peak in the spectrum.

Ring Opening: The four-membered ring can undergo fragmentation, leading to the loss of neutral molecules like ethene (C₂H₄) or propene (C₃H₆) through more complex rearrangement pathways.

Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 155 | [C₁₀H₂₁N]⁺• | Molecular Ion (M⁺•) |

| 112 | [M - C₃H₇]⁺ | Alpha-cleavage: loss of a propyl radical |

| 84 | [C₅H₁₀N]⁺ | Ring fragmentation and rearrangement |

| 70 | [C₄H₈N]⁺ | Further fragmentation of the ring structure |

| 57 | [C₄H₉]⁺ | Propyl cation fragment (less likely) or rearrangement |

| 43 | [C₃H₇]⁺ | Propyl cation |

X-ray Crystallography for Solid-State Structure Determination

The crystal would be exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. anton-paar.com This analysis would definitively confirm:

Ring Conformation: The azetidine ring is known to be puckered, not planar, to relieve ring strain. Crystallography would determine the exact pucker angle.

Substituent Orientation: The precise bond angles and torsional angles of the two propyl groups relative to the azetidine ring would be established.

Intermolecular Interactions: The packing of molecules in the crystal lattice, including any hydrogen bonding involving the N-H group, would be revealed.

While no specific crystal structure for this compound is publicly available, analysis of related substituted azetidines shows that the four-membered ring adopts a non-planar conformation. frontiersin.orgresearchgate.net

Hypothetical Crystallographic Parameters for this compound

| Parameter | Expected Value Range | Description |

| C-N Bond Length | 1.47 - 1.49 Å | Length of the carbon-nitrogen bonds in the ring. |

| C-C Bond Length (ring) | 1.53 - 1.56 Å | Length of the carbon-carbon bonds within the ring. |

| C-C Bond Length (propyl) | 1.52 - 1.54 Å | Standard sp³-sp³ carbon-carbon bond length. |

| C-N-C Bond Angle | ~88° - 90° | Endocyclic angle at the nitrogen atom. |

| C-C-C Bond Angle (ring) | ~86° - 88° | Endocyclic angle at the carbon atoms. |

| Ring Pucker Angle | 10° - 30° | Deviation from planarity of the azetidine ring. |

Advanced Hybrid Spectroscopic Techniques (e.g., EELS coupled with Raman)

Advanced analytical questions can be addressed by coupling different spectroscopic techniques. A powerful combination is Electron Energy Loss Spectroscopy (EELS) with Raman Spectroscopy, often performed within a transmission electron microscope (TEM). arxiv.org

EELS provides information on elemental composition, chemical bonding, and electronic properties with very high spatial resolution. arxiv.org

Raman Spectroscopy provides detailed molecular vibrational information (a chemical fingerprint). researchgate.net

Coupling these techniques would allow for a correlative analysis. For instance, if this compound were part of a composite material or adsorbed onto nanoparticles, EELS could identify the elemental makeup (Carbon, Nitrogen) of a specific nanoscale feature, while Raman spectroscopy, applied to the same point, would confirm the presence and structural integrity of the this compound molecule. This hybrid approach is invaluable for studying materials at the nanoscale, linking elemental composition directly to molecular structure. rsc.org

Chromatographic Methods for Purity Assessment and Separation (e.g., GC-MS, HPLC)

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is ideally suited for volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and passed through a column where it is separated from other components based on its boiling point and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. This technique provides both the retention time (a measure of purity) and the mass spectrum (for structural confirmation) in a single analysis. ijper.org

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. knauer.net It is used for both analytical purity checks and preparative purification. openaccessjournals.com

Normal-Phase HPLC: Using a polar stationary phase (like silica) and a non-polar mobile phase, this mode could separate this compound from less polar impurities.

Reversed-Phase HPLC: This is the most common HPLC mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water). waters.com this compound, being a moderately polar amine, would be well-retained and could be purified with high resolution. The use of an acidic modifier (like formic acid) in the mobile phase would be necessary to ensure good peak shape by protonating the amine. nih.gov

Illustrative Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Value/Condition |

| GC-MS | Column | DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temp | 250 °C | |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min | |

| Carrier Gas | Helium | |

| Detector | Mass Spectrometer (Scan mode m/z 40-400) | |

| HPLC | Column | C18, 150 x 4.6 mm, 5 µm particle size |

| (Reversed-Phase) | Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |

| Gradient | 10% B to 95% B over 15 minutes | |

| Flow Rate | 1.0 mL/min | |

| Detector | UV (at ~210 nm) or Charged Aerosol Detector (CAD) / MS |

Theoretical and Computational Investigations of 2,2 Dipropylazetidine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. rsc.org These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. wikipedia.orgimperial.ac.uk For azetidine (B1206935) derivatives, DFT is particularly effective for analyzing the significant ring strain inherent in the four-membered ring and how substituents influence the ring's conformation. ugent.benih.govchemrxiv.org The azetidine ring is not planar and exists in a puckered conformation to alleviate some torsional strain.

In 2,2-Dipropylazetidine, the two large propyl groups at the C2 position introduce considerable steric hindrance. This steric crowding would be expected to significantly influence the degree of ring puckering and the rotational barriers of the propyl chains. DFT calculations, using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)), could be employed to locate the minimum energy conformers. srce.hr The primary conformational variables would be the ring puckering angle and the dihedral angles of the two propyl groups. The calculations would also quantify the Baeyer ring strain, which is a major contributor to the reactivity of azetidines. chemrxiv.orgsrce.hr

Table 1: Hypothetical DFT-Calculated Energetic and Geometric Parameters for this compound Conformers This data is illustrative and based on typical values for substituted azetidines.

| Conformer | Relative Energy (kcal/mol) | Ring Puckering Angle (degrees) | N-C2-C3-C4 Dihedral (degrees) | Strain Energy (kcal/mol) |

| Equatorial-Propyl | 0.00 | 25.5 | -20.1 | 27.5 |

| Axial-Propyl | 3.5 | 22.0 | -17.8 | 31.0 |

| Transition State | 5.8 | 0.0 | 0.0 | 33.3 |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT for certain properties, albeit at a greater computational cost. nih.govmdpi.com These methods are often used to benchmark results obtained from more economical DFT calculations. For this compound, ab initio calculations would provide highly accurate values for its equilibrium geometry, dipole moment, polarizability, and vibrational frequencies. rsc.org Such calculations are critical for creating a reliable picture of the molecule's electron distribution and its response to external electric fields.

Table 2: Hypothetical Molecular Properties of this compound Calculated by Ab Initio Methods This data is illustrative and based on established principles.

| Property | Calculated Value (Method) | Description |

| Dipole Moment | 1.25 D (CCSD/aug-cc-pVTZ) | Measures the molecule's overall polarity. |

| Polarizability | 15.8 ų (MP2/aug-cc-pVTZ) | Indicates the deformability of the electron cloud. |

| Ionization Potential | 8.9 eV (CCSD(T)/aug-cc-pVTZ) | Energy required to remove an electron. |

| Electron Affinity | -0.2 eV (CCSD(T)/aug-cc-pVTZ) | Energy released upon adding an electron. |

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited states of molecules. uci.edunumberanalytics.com It allows for the calculation of electronic transition energies, which correspond to the absorption of light in UV-Visible spectroscopy. gaussian.com For a saturated molecule like this compound, the lowest energy electronic transitions would be from the nitrogen lone pair (n) or C-C/C-N sigma (σ) orbitals to antibonding sigma (σ) orbitals. These n→σ and σ→σ* transitions are typically high in energy and would appear in the far-UV region of the spectrum. TD-DFT calculations could precisely predict the wavelengths of these absorptions and their intensities (oscillator strengths), providing a theoretical electronic spectrum. q-chem.com

Table 3: Hypothetical TD-DFT Predicted Electronic Transitions for this compound This data is illustrative and based on typical values for saturated amines.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| n → σ | 6.20 | 200 | 0.02 |

| σ → σ | 6.85 | 181 | 0.15 |

| σ → σ* | 7.10 | 175 | 0.09 |

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations examine static structures, Molecular Dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion. readthedocs.iomdpi.com An MD simulation of this compound, either in the gas phase or in a solvent, would provide a dynamic picture of its conformational flexibility. plos.orgcopernicus.org Such simulations would reveal the timescales and pathways of ring-puckering inversions and the rotation of the propyl groups. In a solution, MD can also model the specific interactions between the solute and solvent molecules, showing how solvation influences the conformational preferences and the accessibility of the nitrogen lone pair. osti.gov

Computational Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting experimental spectra. unibo.itnsf.gov

NMR Spectroscopy: By employing the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, one can accurately predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. mdpi.com For this compound, these calculations would help assign the signals in an experimental spectrum, especially for the diastereotopic protons on the ring and within the propyl chains.

IR Spectroscopy: The calculation of harmonic vibrational frequencies using DFT is a standard procedure. plos.org The resulting frequencies and their intensities generate a theoretical infrared (IR) spectrum. This is useful for identifying characteristic vibrational modes, such as the N-H stretch, C-N stretches, and ring deformation modes, which are sensitive to the ring strain and conformation. researchgate.net

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts and IR Frequencies for this compound This data is illustrative and based on analogous compounds.

| Predicted ¹³C NMR (ppm) | Predicted IR Frequencies (cm⁻¹) |

| Atom | Shift |

| C2 | 65.2 |

| C3 | 33.1 |

| C4 | 45.8 |

| Propyl-CH₂ | 38.5 |

| Propyl-CH₂ | 17.9 |

| Propyl-CH₃ | 14.1 |

Modeling of Reaction Pathways and Transition States

A key application of computational chemistry is the elucidation of reaction mechanisms. nih.govnih.gov Due to the inherent ring strain, azetidines undergo various ring-opening and substitution reactions. nih.govchemrxiv.org Computational modeling can map the potential energy surface for these reactions. For this compound, one could model its reaction with an electrophile. By locating the transition state structures and calculating the associated activation energy barriers, DFT can predict the feasibility and kinetics of the reaction. chemrxiv.org This approach provides deep insight into why certain products are formed and how the steric bulk of the dipropyl groups might direct the reaction pathway. frontiersin.org

Exploration of Chirality-Induced Phenomena in Substituted Azetidines

While this compound is an achiral molecule due to the presence of a plane of symmetry bisecting the C3-N bond and the gem-dipropyl group at the C2 position, the azetidine scaffold is fundamental to a vast number of chiral molecules with significant applications. The introduction of substituents at the C2, C3, or C4 positions can create one or more stereocenters, leading to enantiomeric or diastereomeric forms. Computational chemistry provides powerful tools to understand and predict the origins of stereoselectivity in reactions involving these chiral heterocycles.

A key area of investigation is the catalytic desymmetrization of meso-azetidines, which are achiral compounds that possess chiral centers of opposite configuration. Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of such reactions. For instance, the first catalytic intermolecular desymmetrization of meso-acyl-azetidines using a BINOL-derived chiral phosphoric acid catalyst was studied using DFT. nih.govrsc.org These computational studies confirmed that the reaction proceeds through a bifunctional activation mechanism, engaging both the azetidine nitrogen and the nucleophile. nih.govresearchgate.net

The calculations were able to accurately reproduce the experimentally observed enantiomeric excess by identifying the most stable transition state. nih.govrsc.org The origin of the high enantioselectivity was traced to a combination of factors within the chiral catalyst's pocket, including non-covalent interactions and steric distortion in the less favored transition state. nih.govresearchgate.net A general model for selectivity in these systems was proposed, based on how the nucleophile and a benzoyl group on the azetidine fit into the quadrants of the chiral catalyst pocket. rsc.orgresearchgate.net

The following table summarizes the key computational findings from a DFT study on the desymmetrization of a meso-benzoyl-azetidine.

| Parameter | Value | Significance |

| Catalyst Type | BINOL-derived Chiral Phosphoric Acid | Creates the chiral environment necessary for enantioselection. |

| Activation Mode | Bifunctional (Azetidine N + Nucleophile) | Confirmed by comparing four possible activation pathways. nih.govrsc.org |

| Calculated ΔG‡ | 2.0 kcal/mol | The free energy difference between the pro-(S) and pro-(R) transition states, which dictates the enantiomeric ratio. nih.gov |

| Predicted e.e. | ~88% | Accurately reproduces the experimental enantiomeric excess, validating the computational model. nih.gov |

| Origin of Selectivity | Decreased Distortion & Increased Non-Covalent Interactions | The favored transition state fits better into the catalyst's chiral pocket, minimizing strain and maximizing stabilizing interactions. nih.gov |

Beyond desymmetrization, computational methods guide the synthesis of enantioenriched azetidines. General and scalable approaches for preparing C2-substituted chiral azetidines often rely on chiral auxiliaries, such as tert-butanesulfinamides. nih.gov These methods provide a pathway to various enantiopure azetidine products that were previously difficult to access. nih.gov Similarly, asymmetric copper(I)-catalyzed cycloadditions have been developed to produce all-cis tetrasubstituted azetidines with high stereocontrol over three chiral centers. nih.gov The predictability of these complex transformations is heavily reliant on theoretical models of catalyst-substrate interactions.

Application of Chemical Machine Learning for Property Prediction and Synthesis Design

The synthesis and characterization of novel azetidine derivatives can be accelerated significantly through the use of chemical machine learning (ML). neurips.cc These data-driven models are becoming indispensable tools for both predicting the physicochemical properties of azetidines and designing efficient synthetic routes. neurips.ccmit.edu

Property Prediction: Machine learning models can be trained on existing experimental data to predict a wide range of properties for new, not-yet-synthesized azetidine compounds. mit.edu This is particularly valuable for applications where specific physical or chemical characteristics are required. For example, in the field of energetic materials, ML models have been used to identify key structural factors of azetidine derivatives that influence detonation velocity, achieving a low prediction error of just 2%. researchgate.net Such models can screen vast virtual libraries of potential azetidine-based compounds to flag candidates with desirable properties, such as high energy density or specific thermal stability, thereby guiding synthetic efforts toward the most promising targets.

Synthesis Design and Retrosynthesis: One of the major challenges in azetidine chemistry is the limited number of reliable synthetic routes. mit.edu Machine learning offers a powerful approach to overcome this bottleneck. By analyzing vast databases of known chemical reactions, ML models can predict the outcomes of potential reactions to form azetidines.

A notable study demonstrated the use of computational models to predict which pairs of alkenes and oximes would successfully react to form azetidines via a photocatalytic process. mit.edu The researchers calculated the frontier orbital energies for numerous potential reactants and used an ML model to predict reactivity. mit.edu Of the 18 reactions tested experimentally based on the model's predictions, the majority were accurate, confirming the model's utility in expanding the accessible range of azetidine synthesis. mit.edu

More advanced ML architectures, such as transformers, are being applied to the complex task of retrosynthesis. Models like SynFormer can deconstruct a target molecule, such as a complex pharmaceutical intermediate containing an azetidine ring, into simpler, commercially available precursors. rsc.org While conventional evaluation might mark a predicted reaction as "incorrect" if it doesn't perfectly match a known literature route, more granular evaluation metrics show that these ML-generated routes are often chemically viable alternatives. rsc.org In principle, such a model could be tasked with proposing multiple synthetic pathways to a target like this compound, potentially uncovering novel and more efficient methods than those currently established.

The general workflow for ML-guided synthesis design is summarized in the table below.

| Step | Description | Example Application for Azetidines |

| 1. Data Collection | Compile a large dataset of successful and unsuccessful reactions from literature and experimental results. | Gather data on various [2+2] cycloadditions, ring expansions, and intramolecular cyclizations used to form azetidine rings. |

| 2. Feature Engineering | Convert molecules (reactants, reagents, products) into machine-readable numerical representations (e.g., molecular fingerprints, calculated quantum chemical properties). | For an alkene and an oxime, features could include their calculated frontier orbital energies, steric parameters, and electronic properties. mit.edu |

| 3. Model Training | Train a machine learning algorithm (e.g., neural network, transformer model) to learn the relationship between reactant features and reaction outcomes (yield, selectivity, success/failure). | The model learns what combinations of alkene and oxime properties lead to the successful formation of an azetidine. mit.edu |

| 4. Prediction | Use the trained model to predict the outcome for new, untested combinations of reactants. | Screen thousands of virtual alkene-oxime pairs to identify those with a high probability of reacting to form novel azetidines. |

| 5. Experimental Validation | Synthesize the most promising candidates identified by the model in the lab to confirm the predictions. | Researchers successfully synthesized azetidine derivatives of FDA-approved drugs based on model predictions. mit.edu |

By integrating these computational and machine learning strategies, the design and synthesis of novel substituted azetidines, including derivatives of this compound, can be pursued with greater speed, efficiency, and predictability.

Future Research Directions and Emerging Paradigms in 2,2 Dipropylazetidine Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of azetidines, particularly those with significant steric bulk at the C2 position like 2,2-dipropylazetidine, remains a challenge. researchgate.net Traditional methods often require multi-step sequences and harsh conditions. acs.org Future research will prioritize the development of more efficient, atom-economical, and environmentally benign synthetic strategies.

Key areas of development include:

Catalytic C-H Amination: Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has emerged as a powerful method for constructing functionalized azetidines. rsc.org Adapting this methodology for the synthesis of this compound could provide a direct and efficient route from acyclic precursors.

One-Pot Methodologies: Strategies that combine multiple reaction steps into a single operation, such as the one-pot rhodium-catalyzed N-H insertion/cyclization, offer a rapid assembly of 2,2-disubstituted azetidines. acs.orgresearchgate.net Future work could optimize this "stitching" method for precursors bearing propyl groups, enhancing efficiency and reducing waste.

Flow Chemistry: Continuous flow synthesis enables precise control over reaction parameters and allows for the safe handling of reactive intermediates at elevated temperatures. uniba.it Developing a flow-based synthesis for this compound could improve scalability, safety, and sustainability compared to traditional batch methods. uniba.it

Photocatalysis: Visible-light-mediated reactions, such as the aza-Paternò-Büchi reaction, represent a modern approach to azetidine (B1206935) synthesis. rsc.org Research into photocatalytic [2+2] cycloadditions could yield novel pathways to the this compound core under mild conditions. rsc.org

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |

| Catalytic C-H Amination | High efficiency, atom economy, direct functionalization. rsc.org | Catalyst design for sterically hindered substrates. |

| One-Pot N-H Insertion/Cyclization | Reduced workup steps, operational simplicity, rapid assembly. researchgate.net | Optimization for propyl-substituted diazo compounds and amino alcohols. |

| Continuous Flow Synthesis | Enhanced safety, scalability, precise process control, sustainability. uniba.it | Reactor design and optimization of lithiation or other reactive intermediate steps. |

| Visible-Light Photocatalysis | Mild reaction conditions, use of sustainable energy sources. rsc.org | Discovery of suitable photosensitizers and precursors for the dipropyl motif. |

Exploration of Unique Reactivity Patterns

The reactivity of azetidines is largely governed by their ring strain (approx. 25.4 kcal/mol), making them valuable intermediates for synthetic transformations. rsc.orgrsc.org The gem-dipropyl substitution in this compound is expected to introduce unique reactivity, particularly in reactions involving the cleavage of the strained four-membered ring.

Future research should investigate:

Ring-Opening and Ring-Expansion Reactions: 2,2-disubstituted azetidines can undergo novel acid-mediated ring-expansion to form 1,3-oxazinan-2-ones. acs.org The steric bulk of the dipropyl groups could influence the kinetics and regioselectivity of such transformations. Exploring the ring-opening of this compound with various nucleophiles could provide access to highly substituted acyclic amines, which are valuable in medicinal chemistry. rsc.orgbeilstein-journals.orglibretexts.org

Strain-Release Functionalization: The inherent ring strain can be harnessed in reactions like strain-release homologation or cross-coupling. rsc.orgacs.org Investigating the behavior of this compound in such reactions could lead to the development of novel scaffolds with vicinal quaternary centers. nih.gov

Metal-Catalyzed Cross-Coupling: The direct metalation of the azetidine ring, followed by trapping with an electrophile, is a powerful strategy for functionalization. researchgate.net The steric environment around the nitrogen and alpha-carbon in this compound will likely dictate the regioselectivity of metalation, offering a potential route to selectively functionalize the ring. researchgate.net

Advanced Analytical Techniques for In Situ Monitoring of Reactions

To fully understand and optimize the synthesis and reactivity of this compound, advanced analytical methods for real-time reaction monitoring are essential. These techniques provide crucial insights into reaction kinetics, mechanisms, and the formation of transient intermediates.

Future studies could employ:

In Situ FT-IR and NMR Spectroscopy: In situ Fourier-transform infrared (FT-IR) spectroscopy has been successfully used to monitor the formation and configurational lability of lithiated azetidine intermediates. nih.gov Applying this and in situ Nuclear Magnetic Resonance (NMR) to reactions involving this compound would allow for direct observation of reactive species and help elucidate complex reaction pathways influenced by its steric bulk.

Reaction Calorimetry: This technique measures the heat flow of a reaction in real-time, providing valuable data on reaction kinetics, thermodynamics, and safety parameters. It would be particularly useful for scaling up the synthesis of this compound.

Correlative Spectroscopy: Combining techniques like Raman and photoluminescence spectroscopy can correlate optoelectronic properties with structural characteristics, which could be relevant if the azetidine is incorporated into functional materials. fz-juelich.de

Integration of Artificial Intelligence and Machine Learning in Synthesis and Design

The synergy between laboratory automation and artificial intelligence (AI) is revolutionizing chemical synthesis and molecular design. uni-muenchen.de Applying these tools to this compound chemistry can accelerate discovery and optimization.

Emerging paradigms include:

Retrosynthesis Prediction: AI models, such as transformer-based architectures, can predict viable synthetic routes for complex molecules. rsc.org These tools could be used to design novel, efficient syntheses for this compound and its derivatives by navigating vast reaction databases.

Reaction Outcome Prediction: Machine learning (ML) algorithms trained on high-throughput experimentation data can predict the success or failure of a reaction under specific conditions. uni-muenchen.de This would allow for the in silico screening of catalysts, solvents, and reagents for the synthesis of this compound, saving time and resources.

Generative Molecular Design: AI can generate novel molecular structures with desired properties. researchgate.netacs.org By using this compound as a core scaffold, generative models could design new derivatives with optimized characteristics for specific applications, such as enhanced bioactivity or improved material properties. Computational studies, including molecular docking and dynamics, can then be used to evaluate these designed compounds in silico before synthesis. nih.gov

Expansion of Applications in Emerging Technologies and Niche Chemical Fields

While azetidines are recognized motifs in medicinal chemistry rsc.orgsciencedaily.com, the specific properties imparted by the 2,2-dipropyl substitution could unlock applications in other advanced fields. The bulky and lipophilic nature of the propyl groups may confer unique solubility, thermal, or steric properties.

Potential future applications to be explored:

Materials Science: The rigid, strained ring of this compound could be a valuable monomer for ring-opening polymerization (ROP). mdpi.com This could lead to the creation of novel polymers with unique properties, such as high thermal stability or specific mechanical characteristics, suitable for advanced materials. fz-juelich.deevitachem.com

Catalysis: The sterically demanding framework of this compound could be utilized to synthesize novel chiral ligands for asymmetric catalysis. nih.gov The steric bulk is a critical factor in controlling the stereoselectivity of many catalytic transformations.

Agrochemicals: The introduction of small, saturated heterocycles is a common strategy in the design of new agrochemicals. The unique three-dimensional structure and lipophilicity of this compound could lead to the discovery of new herbicides, fungicides, or pesticides with novel modes of action.

Foldamer Chemistry: Azetidine carboxylic acid derivatives are used to create foldamers—oligomers that adopt specific, predictable secondary structures. scispace.com Incorporating the this compound scaffold could lead to new types of foldamers with unique conformational preferences due to steric constraints.

Q & A

Q. What are the recommended laboratory synthesis methods for 2,2-Dipropylazetidine?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methodologies for nitrogen-containing heterocycles (e.g., azetidines) suggest using ring-closing reactions. For example, intramolecular nucleophilic substitution or catalytic hydrogenation of precursor imines may be adapted. Key steps include:

- Precursor preparation : Use propyl groups to functionalize the azetidine ring.

- Ring closure : Employ reagents like PPh₃/CCl₄ or transition-metal catalysts.

- Purification : Chromatography or recrystallization to isolate the product . Characterization via NMR (¹H/¹³C), IR, and mass spectrometry is critical to confirm structure .

Q. What safety protocols should be followed when handling this compound?

Based on safety data sheets (SDS) for structurally similar compounds:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Emergency measures : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity studies of this compound?

Contradictions may arise from variations in assay conditions, impurities, or cellular models. Methodological solutions include:

- Standardized protocols : Replicate experiments under identical conditions (e.g., pH, temperature, solvent).

- Purity validation : Use HPLC or GC-MS to verify compound integrity .

- Mechanistic studies : Employ techniques like isothermal titration calorimetry (ITC) to validate target binding .

- Meta-analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify confounding variables .

Q. What strategies optimize the ring-closing step in this compound synthesis?

Low yields during ring closure often stem from steric hindrance or side reactions. Solutions include:

- Catalyst screening : Test Pd/C, Ni, or organocatalysts to improve efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction kinetics.

- Temperature control : Gradual heating (e.g., 50–80°C) minimizes decomposition.

- Computational modeling : Use DFT calculations to predict transition-state energetics and guide experimental design .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Derivative libraries : Synthesize analogs with varied substituents (e.g., alkyl, aryl) at the azetidine nitrogen or propyl chains.

- Activity assays : Test against target enzymes (e.g., kinases) or pathogens to correlate structural changes with efficacy.

- Data visualization : Create heatmaps or 3D-QSAR models to highlight critical functional groups.

- Validation : Cross-check with crystallographic data (e.g., X-ray diffraction) to confirm binding modes .

Methodological Guidance

Q. What are effective strategies for conducting a comprehensive literature review on this compound?

- Search terms : Use synonyms (e.g., 2,2-dipropylazacyclobutane) and CAS number (if available) across databases like SciFinder, PubMed, and Reaxys.

- Filters : Limit results to peer-reviewed journals and exclude patents/industrial sources .

- Analogs : Include studies on related azetidines to infer properties or applications.

- Data extraction : Tabulate key findings (e.g., synthesis yields, bioactivity) for comparative analysis (see Table 1 ) .

Table 1 : Example Data Compilation for Literature Review

| Compound | Synthesis Yield (%) | Biological Target | Activity (IC₅₀) | Reference Key Findings |

|---|---|---|---|---|

| This compound | 45 | Enzyme X | 12 µM | Moderate inhibition |

| Analog A | 62 | Pathogen Y | 5 µM | Potent antimicrobial |

Q. How should researchers document ethical considerations in studies involving this compound?

- Animal/human studies : Obtain institutional review board (IRB) approval and adhere to ARRIVE or Helsinki guidelines.

- Data transparency : Disclose conflicts of interest and publish negative results to avoid bias.

- Safety reporting : Detail hazard mitigation steps from SDS guidelines (e.g., waste disposal, exposure limits) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.